molecular formula C8H15NO3 B1328960 Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate CAS No. 793658-98-7

Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate

Cat. No.: B1328960
CAS No.: 793658-98-7
M. Wt: 173.21 g/mol
InChI Key: VJTUCQHBOFWNQT-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate is an organic compound with the molecular formula C8H15NO3 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Mechanism of Action

Target of Action

Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate, also known as methyl 4-(aminomethyl)oxane-4-carboxylate, is a reagent used in the discovery of CC214-2, an orally available, selective inhibitor of mTOR kinase . The primary target of this compound is the mTOR kinase, a central regulator of cell growth and proliferation .

Mode of Action

The compound interacts with mTOR kinase, inhibiting its activity . This inhibition disrupts the normal functioning of the mTOR signaling pathway, leading to changes in cell growth and proliferation .

Biochemical Pathways

The compound primarily affects the mTOR signaling pathway . This pathway is crucial for regulating cell growth and proliferation. By inhibiting mTOR kinase, the compound disrupts this pathway, potentially leading to reduced cell growth and proliferation .

Pharmacokinetics

The compound is used as a reagent in the development of drugs, suggesting that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for drug development .

Result of Action

The inhibition of mTOR kinase by this compound can lead to reduced cell growth and proliferation . This could potentially be beneficial in conditions where cell growth and proliferation are undesirable, such as in certain types of cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate typically involves the reaction of tetrahydropyran derivatives with appropriate reagents. One common method involves the reductive amination of tetrahydro-4H-pyran-4-one with formaldehyde and ammonium chloride, followed by esterification with methanol . The reaction conditions often require a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its use in drug development, especially for targeting specific enzymes or receptors.

    Industry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2H-pyran-4-carboxylic acid: A related compound with a carboxylic acid group instead of an ester.

    4-Aminotetrahydropyran: Similar structure but lacks the ester group.

    Methyl tetrahydro-2H-pyran-4-carboxylate: Lacks the aminomethyl group.

Uniqueness

Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate is unique due to the presence of both the aminomethyl and ester groups, which provide distinct reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry .

Biological Activity

Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate (MTHP) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of MTHP, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

MTHP has the molecular formula C8H15NO3C_8H_{15}NO_3 and a molecular weight of approximately 173.21 g/mol. It features a tetrahydropyran ring, an aminomethyl group, and a carboxylate functional group, which contribute to its reactivity and biological properties.

MTHP primarily functions as a reagent in the synthesis of various bioactive compounds. Its amine group allows it to form amide bonds, making it a versatile building block in medicinal chemistry. The compound's involvement in biochemical pathways is largely dependent on the final products synthesized from it. For example, when used to create mTOR inhibitors, MTHP can influence cell growth and proliferation by modulating the mTOR signaling pathway .

Antioxidant Properties

MTHP exhibits antioxidant properties , which are crucial for preventing cellular damage caused by oxidative stress. This activity is significant in therapeutic contexts where oxidative stress is implicated in disease progression.

Potential Therapeutic Applications

Recent studies have highlighted MTHP's potential in treating various conditions:

  • Cancer Therapy : MTHP derivatives have been investigated as cyclin-dependent kinase 9 inhibitors, which play a role in regulating the cell cycle and are important for cancer treatment.
  • Neurological Disorders : Compounds derived from MTHP have shown promise in addressing neurological diseases such as Alzheimer's disease and other cognitive disorders by modulating relevant signaling pathways .

Synthesis and Biological Evaluation

A study focused on synthesizing MTHP derivatives demonstrated their efficacy as potential therapeutic agents. For instance, one derivative was found to significantly inhibit cancer cell proliferation in vitro, showcasing its potential as an anticancer agent .

Interaction with Biological Pathways

Research indicates that MTHP can interact with various receptors and enzymes, influencing cellular functions related to disease processes. For example, studies have shown that certain derivatives can modulate the expression of apoptosis-related genes, leading to increased apoptosis in cancer cells .

Data Table: Comparison of Biological Activities

Compound Biological Activity Mechanism
This compoundAntioxidant, Cancer therapyInhibits oxidative stress; modulates cell cycle
Derivative A (e.g., mTOR inhibitor)Inhibits cell growthTargets mTOR signaling pathway
Derivative B (e.g., CDK9 inhibitor)Regulates cell cycleInhibits cyclin-dependent kinases

Properties

IUPAC Name

methyl 4-(aminomethyl)oxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTUCQHBOFWNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649675
Record name Methyl 4-(aminomethyl)oxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793658-98-7
Record name Methyl 4-(aminomethyl)oxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminomethyl-tetrahydro-pyran-4-carboxylic acid methyl ester
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